1-(4-硝基苯甲酰)-4-哌啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is a derivative of nitrobenzoic acid, which is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro group and the piperidine moiety suggests that this compound could be of interest in the development of new drugs with potential antibacterial activity, as indicated by the related research on similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid and its analogues, has been reported. These syntheses involve multiple steps, including the formation of the piperazine ring and the introduction of the nitrobenzoyl group. The structures of these compounds were confirmed using IR, 1HNMR, and elemental analysis . Although the exact synthesis of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" has been studied. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been determined, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . These findings can provide insights into the potential molecular interactions and crystal packing of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid".

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives is well-documented. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of nitrobenzoic acid derivatives in forming nitrogenous heterocycles . This suggests that "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" could also be used in similar chemical reactions to generate a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" are not directly reported, the properties of structurally related compounds can provide some context. The presence of the nitro group and the carboxylic acid moiety in these compounds is known to influence their acidity, solubility, and reactivity. The crystallization data of related compounds also provide valuable information about their solid-state properties, which can be crucial for the formulation and stability of pharmaceuticals .

科学研究应用

1. N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Application Summary : This compound was synthesized as a bio-functional hybrid molecule. It was created by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

- Methods of Application : The synthesis was achieved through an eco-friendly mechanosynthesis process .

- Results or Outcomes : The resulting compound was characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .

2. 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

- Application Summary : These derivatives were designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . They were tested for their cytotoxicity on cancer cell lines.

- Methods of Application : The compounds were synthesized by a nucleophilic substitution reaction .

- Results or Outcomes : All compounds showed significant cell growth inhibitory activity on the selected cancer cell lines .

3. Acylation of Amines and Phenols

- Application Summary : This study developed a mild, efficient, and environmentally friendly method for the synthesis of amides and esters in the presence of hydrotalcite in water at room temperature .

- Methods of Application : The method involves the acylation of amines and phenols using 4-Nitrobenzoyl chloride in the presence of hydrotalcite .

- Results or Outcomes : Different types of amines and phenols were used and in all cases, the products were obtained in moderate to high yields after an easy work-up .

4. Nitro Compounds

- Application Summary : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results or Outcomes : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

5. 1-Acyl-3-Substituted Thioureas

- Application Summary : This study focuses on the chemistry, structure, and various applications of 1-acyl-3-substituted thioureas . These compounds have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

- Methods of Application : The compounds were prepared by using 4-methylbenzoyl chloride and 4-nitrobenzoyl chloride with ammonium thiocyanate in dry acetone .

- Results or Outcomes : The molecular structure of the compounds was evaluated and found to be like the gas-phase structures .

6. N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Application Summary : This compound was synthesized as a bio-functional hybrid molecule. It was created by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .

- Methods of Application : The synthesis was achieved through an eco-friendly mechanosynthesis process .

- Results or Outcomes : The resulting compound was characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .

安全和危害

未来方向

There is ongoing research into the synthesis and applications of nitro compounds. For example, a recent study reported the formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl)benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis . Another study highlighted the importance of connecting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for their joint application in organic synthesis and pharmaceutical development .

属性

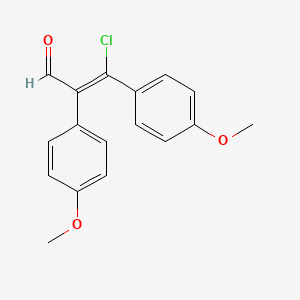

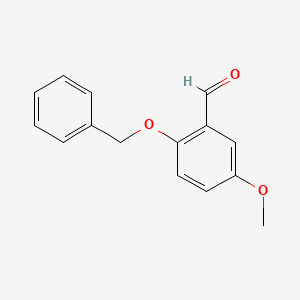

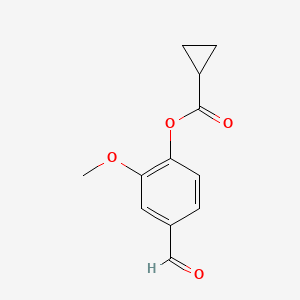

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTSLMZECVJNRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353238 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid | |

CAS RN |

303994-58-3 |

Source

|

| Record name | 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)